3-{2-[(3-Bromophenyl)methoxy]phenyl}prop-2-enoic acid
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Description
3-{2-[(3-Bromophenyl)methoxy]phenyl}prop-2-enoic acid, also known as BMIPP, is a chemical compound that belongs to the class of fatty acid analogues. BMIPP has been studied extensively for its potential use in the diagnosis of heart diseases. The compound is a radiolabeled tracer that can be used in imaging techniques such as single-photon emission computed tomography (SPECT) and positron emission tomography (PET).
Scientific Research Applications
Synthesis of Monoisomeric Phthalocyanines
This compound is used in the synthesis and characterization of monoisomeric 1,8,15,22-substituted (A3B and A2B2) phthalocyanines . Phthalocyanines are a class of compounds that have wide applications in fields such as organic electronics, photodynamic therapy, and dye-sensitized solar cells.
Production of Phthalocyanine-Fullerene Dyads
Phthalocyanine-fullerene dyads are synthesized using this compound . These dyads are of interest in the field of photovoltaics and organic electronics due to their unique photochemical and photophysical properties.
Biological Potential of Indole Derivatives
The compound shares structural similarities with indole derivatives, which have been found to possess various biological activities . These activities include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Synthesis of Borinic Acid Derivatives
The compound’s bromophenyl group can potentially be used in the synthesis of borinic acid derivatives . Borinic acids are a subclass of organoborane compounds used in cross-coupling reactions, catalysis, medicinal chemistry, polymer, or optoelectronics materials .
Catalyst for Regioselective Functionalization
Borinic acids, which can potentially be synthesized from this compound, have been used as catalysts for regioselective functionalization of diols, carbohydrates, or epoxide ring-opening reactions .
Production of Bioactive Compounds
Borinic acids, which can potentially be synthesized from this compound, have been used in the production of bioactive compounds . These compounds have potential applications in the field of medicinal chemistry .
properties
IUPAC Name |
(E)-3-[2-[(3-bromophenyl)methoxy]phenyl]prop-2-enoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13BrO3/c17-14-6-3-4-12(10-14)11-20-15-7-2-1-5-13(15)8-9-16(18)19/h1-10H,11H2,(H,18,19)/b9-8+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VRMAVMYHDUTYGJ-CMDGGOBGSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=CC(=O)O)OCC2=CC(=CC=C2)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=C/C(=O)O)OCC2=CC(=CC=C2)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13BrO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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